Propanenitrile, 2,2-dimethyl-3-oxo-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 2,2-dimethyl-3-oxo- can be synthesized through various methods. One common method involves the reaction of acetone cyanohydrin with a strong base, such as sodium hydroxide, to form the desired compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propanenitrile, 2,2-dimethyl-3-oxo- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2,2-dimethyl-3-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The nitrile group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or hydroxides (OH-) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxyl derivatives.
Scientific Research Applications
Propanenitrile, 2,2-dimethyl-3-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of propanenitrile, 2,2-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The nitrile and ketone functional groups play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2,2-Dimethylpropanenitrile: Similar structure but without the ketone group, leading to different reactivity and applications.
3-Oxopropanenitrile: Similar but lacks the dimethyl substitution, affecting its physical and chemical properties.
Uniqueness
Propanenitrile, 2,2-dimethyl-3-oxo- is unique due to the presence of both nitrile and ketone functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-dimethyl-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2,3-6)4-7/h4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZAENSKMVRLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449923 | |
Record name | Propanenitrile, 2,2-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19295-56-8 | |
Record name | Propanenitrile, 2,2-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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